molecular formula C13H9Cl2FO B14055926 (2',5'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol

(2',5'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol

Cat. No.: B14055926
M. Wt: 271.11 g/mol
InChI Key: DFJNJQITGPWFQQ-UHFFFAOYSA-N
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Description

(2’,5’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by two benzene rings connected by a single bond, with various substituents attached to the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,5’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol typically involves the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms to the biphenyl structure.

    Methanol Addition: Introduction of the methanol group to the biphenyl structure.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Catalytic Reactions: Using catalysts to facilitate the halogenation and methanol addition.

    Purification Processes: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove halogen atoms or reduce other functional groups.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as hydroxide ions or amines for substitution reactions.

Major Products Formed

    Oxidized Derivatives: Such as quinones.

    Reduced Derivatives: Such as dehalogenated biphenyls.

    Substituted Derivatives: Depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

Biology

    Biochemical Studies: Used in studies to understand the interaction of halogenated biphenyls with biological systems.

Medicine

    Pharmaceutical Research: Potential use in the development of new drugs due to its unique chemical properties.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2’,5’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol would depend on its specific application. Generally, the presence of halogen atoms can influence the compound’s reactivity and interaction with other molecules. The methanol group can also play a role in hydrogen bonding and solubility.

Comparison with Similar Compounds

Similar Compounds

  • (2’,5’-Dichloro-biphenyl-2-yl)-methanol
  • (3-Fluoro-biphenyl-2-yl)-methanol
  • (2’,5’-Dichloro-3-fluoro-biphenyl)

Uniqueness

(2’,5’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is unique due to the specific combination of chlorine, fluorine, and methanol groups attached to the biphenyl structure

Properties

Molecular Formula

C13H9Cl2FO

Molecular Weight

271.11 g/mol

IUPAC Name

[2-(2,5-dichlorophenyl)-6-fluorophenyl]methanol

InChI

InChI=1S/C13H9Cl2FO/c14-8-4-5-12(15)10(6-8)9-2-1-3-13(16)11(9)7-17/h1-6,17H,7H2

InChI Key

DFJNJQITGPWFQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CO)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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